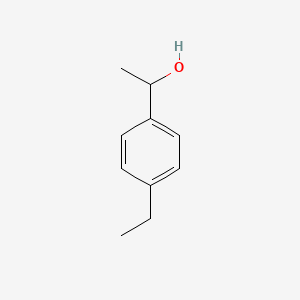

1-(4-Ethylphenyl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Ethylphenyl)ethanol , also known by its IUPAC name, is a chemical compound with the molecular formula C10H14O . It is a light yellow liquid with a molecular weight of approximately 150.22 g/mol . This compound is characterized by the presence of an ethyl group (C2H5) attached to a phenyl ring (C6H5).

Aplicaciones Científicas De Investigación

Enzymic Hydroxylation and Stereochemistry

- Enzymic Hydroxylation : Enzymic hydroxylation of 4-ethylphenol yields optically active 1-(4-hydroxyphenyl)-ethanol, which is transformed into phenolic methyl ethers. This process is significant in understanding the stereochemistry of enzymatic reactions (McIntire et al., 1984).

- Stereochemical Aspects : The stereochemistry of 1-(4-hydroxyphenyl)ethanol is a focal point in studies involving bacterial enzymes like 4-ethylphenol methylenehydroxylase. Such research elucidates the enantiomer production and kinetics of these enzymatic reactions (Reeve et al., 1990).

Synthesis and Optimization

- Optimization of Biocatalytic Production : The biocatalytic production of enantiopure (S)-1-(4-methoxyphenyl) ethanol using Lactobacillus senmaizuke is optimized for applications in synthesizing drug intermediates. The study highlights the significance of optimizing reaction conditions for bioreduction reactions (Kavi et al., 2021).

- Synthesis Process Research : Research on the synthesis of variants like 1-(4-Methylphenyl) ethylnicotinate shows the significance of these compounds in realizing domestic production and optimizing synthesis technology (Liu Chunxin, 2009).

Catalysis and Chemical Reactions

- Liquid-Phase Dehydration Study : The thermal acid-catalyzed liquid-phase dehydration of 1-(4-aminophenyl)ethanol at high temperatures highlights the formation of compounds like 1-amino-4-ethylbenzene, significant in chemical synthesis and catalysis studies (Schul’tsev et al., 2010).

Extraction and Analysis Techniques

- Extraction from Aqueous Solution : The extraction of 2-(4-hydroxyphenyl)ethanol from aqueous solutions using emulsion liquid membranes exemplifies its relevance in environmental engineering and waste management, particularly in the treatment of olive mill wastewater (Reis et al., 2006).

Safety and Hazards

Propiedades

IUPAC Name |

1-(4-ethylphenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-3-9-4-6-10(7-5-9)8(2)11/h4-8,11H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZFBZEOPUXCNHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-fluorobenzene-1-sulfonamide](/img/structure/B2532510.png)

![(4-chlorophenyl)[4-(2-fluorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone](/img/structure/B2532511.png)

![4-(tert-butyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2532518.png)

![6-[2-[Benzyl(methyl)amino]ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2532521.png)

![5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)

![2-[(4-Nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2532529.png)